PLX5622 fumarate
Description
Properties
Molecular Formula |
C46H42F4N10O6 |
|---|---|
Molecular Weight |
906.8996 |
IUPAC Name |
6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine hemifumarate |
InChI |
InChI=1S/2C21H19F2N5O.C4H4O4/c2*1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2;5-3(6)1-2-4(7)8/h2*3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
FMEISBYRQFIJPD-WXXKFALUSA-N |
SMILES |
CC1=CN=C(NC=C2CC3=C(F)N=C(NCC4=CC(F)=CN=C4OC)C=C3)C2=C1.O=C(O)/C=C/C(O)=O.CC5=CN=C(NC=C6CC7=C(F)N=C(NCC8=CC(F)=CN=C8OC)C=C7)C6=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PLX5622; PLX-5622; PLX 5622; PLX5622 fumarate |
Origin of Product |
United States |
Mechanistic Characterization and Molecular Pharmacology of Plx5622 Fumarate
CSF1R Inhibition Kinetics and Binding Dynamics
The efficacy of PLX5622 as a CSF1R inhibitor is underscored by its potent inhibition kinetics and high binding affinity.
In vitro studies have consistently demonstrated the high potency of PLX5622 in inhibiting CSF1R. The compound exhibits a half-maximal inhibitory concentration (IC50) of 0.016 µM (or 16 nM) and a binding affinity (Ki) of 5.9 nM. medchemexpress.comadooq.comtargetmol.com These low nanomolar values indicate that only a small concentration of PLX5622 is required to effectively inhibit the enzymatic activity of CSF1R. frontiersin.org
Interactive Data Table: In Vitro Potency of PLX5622
| Parameter | Value |
| IC50 | 16 nM |
| Ki | 5.9 nM |
Note: IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme and the inhibition constant, respectively. Lower values indicate higher potency.
Preclinical studies in cellular systems have confirmed the effective target engagement of PLX5622. In ex vivo cerebellar slice cultures, PLX5622 efficiently depletes microglia at concentrations as low as 1 to 2 µM without impacting other neural cell types like oligodendrocytes or astrocytes. invivochem.com At a concentration of 1 µM, PLX5622 resulted in a 94.6% loss of Iba1+ (a microglia marker) cells. nih.gov Furthermore, studies using radiolabeled ligands have shown that PLX5622 can effectively compete for binding to CSF1R, demonstrating its direct interaction with the receptor in cellular contexts. sci-hub.se In various animal models, administration of PLX5622 has been shown to lead to a significant reduction in microglia numbers, confirming its ability to occupy and inhibit CSF1R in vivo. targetmol.comoup.com
Selectivity and Specificity Profiling of PLX5622 Fumarate (B1241708)
A key attribute of PLX5622 is its high selectivity for CSF1R, minimizing off-target effects that can confound experimental results and lead to unintended side effects.
Extensive kinome-wide profiling has revealed that PLX5622 is remarkably selective for CSF1R. It exhibits at least 50-fold greater selectivity for CSF1R over four closely related kinases and over 100-fold selectivity against a broad panel of 230 kinases. invivochem.com This high degree of selectivity distinguishes it from other CSF1R inhibitors. Specifically, PLX5622 has a 20-fold higher selectivity for CSF1R compared to other similar receptor tyrosine kinases like KIT and fms-like tyrosine kinase 3 (FLT3). frontiersin.org This specificity is crucial as off-target inhibition of kinases such as KIT can lead to undesirable effects. biorxiv.orgmdpi.com While some studies suggest potential off-target effects on other tyrosine kinases like PDGFRα at higher concentrations, low doses of PLX5622 maintain selective microglial depletion. invivochem.comnih.gov
When compared to other CSF1R inhibitors like PLX3397 (pexidartinib), PLX5622 demonstrates a more favorable profile in terms of both potency and selectivity. nih.gov PLX5622 has a lower IC50 for CSF1R (10 nM) compared to PLX3397 (20 nM), indicating greater potency. nih.gov In ex vivo studies, lower concentrations of PLX5622 were needed for microglial depletion compared to PLX3397. nih.gov Furthermore, PLX3397 exhibits broader activity, also targeting KIT and FLT3, which can result in more off-target effects. frontiersin.orgbiorxiv.org This difference in selectivity has been observed in preclinical models where PLX3397, but not low-dose PLX5622, caused a significant loss of oligodendrocyte progenitor cells (OPCs). nih.govnih.gov
Interactive Data Table: Comparison of PLX5622 and PLX3397
| Feature | PLX5622 | PLX3397 (Pexidartinib) |
| CSF1R IC50 | 10 nM nih.gov | 20 nM nih.gov |
| Selectivity | Highly selective for CSF1R invivochem.comfrontiersin.org | Also inhibits KIT and FLT3 frontiersin.orgbiorxiv.org |
| Effect on OPCs | No effect at low doses nih.govnih.gov | Significant loss of OPCs nih.govnih.gov |
| Kinetics of Depletion | More rapid microglial depletion nih.govnih.gov | Slower microglial depletion nih.gov |
Downstream Signaling Pathway Modulation by PLX5622 Fumarate
The binding of ligands such as CSF-1 and IL-34 to CSF1R triggers its dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. frontiersin.org PLX5622, by inhibiting CSF1R, effectively blocks these downstream pathways. The key signaling cascades modulated by PLX5622 include the PI3K-AKT, MAPK-ERK, and JAK-STAT pathways. frontiersin.org These pathways are crucial for regulating cellular processes like proliferation, survival, and differentiation in myeloid cells. frontiersin.org By suppressing the activation of these downstream signaling pathways, PLX5622 reduces the survival and function of cells that depend on CSF1R, most notably microglia. frontiersin.org Studies have shown that inhibition of CSF1R can lead to a reduction in the phosphorylation of S6 ribosomal protein, a downstream target of the mTOR pathway, which is itself regulated by the PI3K-AKT pathway. nih.gov This demonstrates the direct impact of PLX5622 on key cellular signaling networks.
Impact on Myeloid Cell Survival and Proliferation Mechanisms
The survival and proliferation of microglia and other myeloid lineage cells are critically dependent on continuous signaling through the CSF1R. nih.govresearchgate.net this compound functions by directly inhibiting this receptor's tyrosine kinase activity. frontiersin.org This inhibition disrupts the downstream signaling pathways that are fundamental for the viability of these cells. frontiersin.org By blocking CSF1R, PLX5622 effectively starves the cells of the survival signals they require, leading to a halt in proliferation and ultimately triggering cell death. frontiersin.orgfrontiersin.org While highly effective against microglia, studies show that PLX5622 also affects other myeloid cell populations that express CSF1R, such as mature monocytes in the bone marrow, leading to reduced monocyte production. frontiersin.org This indicates a broader effect on the myeloid lineage beyond just the CNS-resident microglia. frontiersin.orgfrontiersin.org
Cellular Responses to this compound in Research Models
In preclinical research, this compound is widely utilized as a tool to achieve rapid and specific depletion of microglia in the central nervous system. This allows researchers to investigate the various roles of these immune cells in both healthy and diseased states.
Mechanisms of Microglial Depletion in Central Nervous System Models
The administration of PLX5622 in animal models leads to a widespread elimination of microglia throughout the CNS. medchemexpress.com This depletion is a direct consequence of the CSF1R inhibition mechanism. As microglia are entirely dependent on CSF1R signaling for their survival, blocking this receptor with PLX5622 leads to their rapid apoptosis. biorxiv.orgthno.org The compound's ability to cross the blood-brain barrier allows it to effectively reach microglia within the brain parenchyma and exert its effects. invivochem.comfrontiersin.org Studies have demonstrated that this pharmacological approach can eliminate over 90% of microglia in as little as three to seven days of treatment. frontiersin.orgthno.org This method is valued for its ability to provide temporal control over the microglial population, making it an invaluable tool for studying their function. frontiersin.org
The depletion of microglia following PLX5622 administration follows a predictable, time-dependent course, though some regional variations have been observed.
Time-Course: In adult C57/Bl6 wild-type mice, treatment with PLX5622 formulated in chow leads to a rapid reduction in microglia. invivochem.commedchemexpress.com An approximate 80% loss of microglia can be observed after just 3 days of treatment, with this number increasing to 99% after 3 weeks. invivochem.commedchemexpress.com In rats, intraperitoneal injections can deplete microglia by 80-90% within 3 days and by over 96% after 14 days. invivochem.commedchemexpress.commedchemexpress.com
Regional Dynamics: While depletion is widespread, it can vary across different brain regions. Following a 3-week treatment in mice, microglia are significantly decreased in the cortex, striatum, cerebellum, and hippocampus. invivochem.commedchemexpress.com However, some studies have noted differing percentages of depletion across these areas. For instance, one study in 5xFAD mice observed a 30% depletion in the subiculum, 50% in the hippocampus, and 70% in cortical and thalamic regions after 28 days of treatment. mdpi.com
Table 1: Time-Course of Microglial Depletion with PLX5622 in Animal Models
| Animal Model | Duration of Treatment | Percentage of Depletion | Reference |
|---|---|---|---|
| Adult C57/Bl6 Mice | 3 Days | ~80% | invivochem.com, medchemexpress.com |
| Adult C57/Bl6 Mice | 3 Weeks | ~99% | invivochem.com, medchemexpress.com |
| Rats (Neonatal & Adult) | 3 Days | 80-90% | invivochem.com, medchemexpress.com |
| Rats (Neonatal & Adult) | 7 Days | >90% | invivochem.com, medchemexpress.com |
| Rats (Neonatal & Adult) | 14 Days | >96% | invivochem.com, medchemexpress.com |
| 5xFAD Mice | 28 Days | >50% | nih.gov |
This table is interactive. You can sort and filter the data.
A key feature of PLX5622-induced microglial depletion is its reversibility. Upon cessation of treatment, the CNS is rapidly repopulated by new microglial cells. nih.govfrontiersin.orgresearchgate.net Studies have shown that returning mice to a normal diet after a period of PLX5622 administration results in the restoration of the microglial population to baseline levels, in some cases within just 7 days. biorxiv.org This repopulation is thought to occur through the proliferation of surviving microglia precursors. frontiersin.org Interestingly, studies using low-dose PLX5622 have shown that even a partial depletion of 40-50% can be fully restored to basal levels after a 7-week withdrawal period. nih.govresearchgate.net This dynamic process of depletion and repopulation provides a valuable model for studying microglial homeostasis and for potentially "resetting" the microglial environment in disease models. nih.gov
Impact on Other CNS Glial Populations in Preclinical Studies (e.g., Oligodendrocytes, Astrocytes, OPCs)
The high selectivity of PLX5622 for CSF1R means it has minimal direct effects on other major glial cell populations in the CNS at effective microglial-depleting concentrations.
Astrocytes and Oligodendrocytes: Multiple studies have confirmed that PLX5622 treatment, even for extended periods, does not affect the number or morphology of astrocytes and mature oligodendrocytes. invivochem.comnih.gov Baseline astrocyte quantity is preserved during treatment. invivochem.commedchemexpress.com
Oligodendrocyte Progenitor Cells (OPCs): The effect on OPCs appears to be concentration-dependent. Low concentrations of PLX5622 (≤ 2 μM) that are sufficient to cause robust microglial depletion (around 95%) have been shown to have no effect on the number of OPCs (also known as NG2+ cells). invivochem.commedchemexpress.comnih.gov However, at higher concentrations (e.g., 4 μM), a reduction in OPC numbers (30-40%) can be observed, and this effect becomes more pronounced at even higher concentrations. invivochem.commedchemexpress.comnih.gov This is an important consideration in experimental design, as OPCs rely on a different tyrosine kinase, PDGFRα, for their survival. invivochem.comnih.gov In vivo studies have shown that while short-term treatment (7 days) had no effect on OPC numbers, a mild reduction was seen in some CNS regions after 21 days. nih.gov
Table 2: Effect of PLX5622 on Various CNS Glial Cells in Preclinical Models
| Cell Type | Effect at Low Concentrations (≤ 2µM) | Effect at High Concentrations (≥ 4µM) | Reference |
|---|---|---|---|
| Microglia | Efficiently depleted (~95%) | Efficiently depleted (>95%) | invivochem.com, medchemexpress.com, nih.gov |
| Astrocytes | No effect | No effect | invivochem.com, nih.gov, nih.gov |
| Oligodendrocytes | No effect | No effect | invivochem.com, nih.gov, nih.gov |
| OPCs (NG2+ cells) | No effect | Reduction observed (30-95%) | invivochem.com, medchemexpress.com, nih.gov |
This table is interactive. You can sort and filter the data.
Modulation of Peripheral Macrophage Populations in Animal Models
While extensively utilized for its potent depletion of microglia within the central nervous system (CNS), the colony-stimulating factor 1 receptor (CSF1R) inhibitor, PLX5622, also exerts significant effects on macrophage populations in peripheral tissues. pnas.orgfocusbiomolecules.com Research in various animal models has demonstrated that the administration of PLX5622 is not exclusively specific to CNS-resident macrophages, leading to notable alterations in both circulating monocytes and tissue-resident macrophages throughout the body. pnas.orgmdpi.com The extent of this depletion often correlates with the level of CSF1R expression on different macrophage populations, with those exhibiting higher expression being more susceptible to the inhibitor's effects. nih.govuzh.ch
Detailed investigations have revealed a varied impact across different anatomical locations. For instance, PLX5622 administration leads to a substantial reduction in resident and interstitial macrophages in the peritoneum, lung, and liver. pnas.org In contrast, some studies have reported that splenic macrophage populations are less affected or not influenced at all. pnas.orgmdpi.com However, other research contradicts this, showing a significant loss of splenic macrophages following treatment. biorxiv.org
The effects of PLX5622 on peripheral macrophage populations are tissue-dependent, as highlighted by numerous studies.
Liver: In the liver, PLX5622 treatment has been shown to reduce the population of Kupffer cells, the resident macrophages of this organ. pnas.orgnih.gov This depletion is associated with a reduction in the gene expression of inflammation and macrophage markers, suggesting a toned-down innate immune environment in the liver. nih.gov
Other Tissues: Significant macrophage depletion has been consistently observed in other peripheral tissues. Studies report marked reductions in macrophage numbers in the colon (92.4%), adipose tissue (58.2%), and the peritoneal cavity (90.2%). nih.govresearchgate.net These changes in adipose tissue macrophages have been linked to metabolic improvements in animal models. aging-us.com
The depletion of peripheral macrophages is generally reversible upon cessation of PLX5622 administration. nih.govnih.gov
The table below summarizes the observed effects of PLX5622 on macrophage populations in various peripheral tissues from animal models.
| Tissue/Organ | Macrophage Population | Observed Effect | Percentage Reduction (if reported) | Reference |
| Colon | Resident Macrophages | Depletion | 92.4% | nih.govresearchgate.net |
| Adipose Tissue | Adipose Tissue Macrophages (ATMs) | Depletion | 58.2% | nih.govresearchgate.net |
| Peritoneum | Peritoneal Macrophages | Depletion | 90.2% | pnas.orgnih.gov |
| Liver | Kupffer Cells / Resident Macrophages | Depletion | Not specified | pnas.orgnih.gov |
| Lungs | Interstitial Macrophages | Depletion | Not specified | biorxiv.orgnih.gov |
| Alveolar Macrophages | Unaffected | Not applicable | biorxiv.orgnih.gov | |
| Total Macrophages | Depletion | 26.3% | nih.govresearchgate.net | |
| Spleen | Splenic Macrophages | Conflicting Results (Depletion vs. Unaffected) | Not specified | mdpi.comnih.govbiorxiv.org |
| Blood | Monocytes | Reduction | 23.1% | nih.govresearchgate.net |
| Bone Marrow | Mature Ly6Chi Monocytes | Depletion | Not specified | frontiersin.org |
Preclinical Efficacy Studies in Disease Models Non Human, Non Clinical Trial Focus
Neurodegenerative Disease Models
PLX5622 fumarate (B1241708) has been extensively studied in various animal models of neurodegenerative diseases to understand the role of microglia, the brain's resident immune cells, in disease pathogenesis. By selectively depleting microglia, researchers can investigate the impact of these cells on the development and progression of pathologies associated with conditions like Alzheimer's and Parkinson's disease.
The 5xFAD mouse model is a commonly used model for Alzheimer's disease research, as it exhibits key pathological features of the human disease, including amyloid-beta (Aβ) plaque deposition. invivochem.commedkoo.comnih.govmdpi.com Studies utilizing this model have provided significant insights into the role of microglia in Alzheimer's-related pathology.
Research in 5xFAD mice has demonstrated that the elimination of microglia with PLX5622 has a profound impact on the development of amyloid-beta plaques. invivochem.commedkoo.comfightaging.org In these models, the prevention of plaque formation is a key finding when microglia are depleted. fightaging.org Studies have shown that in the absence of microglia, Aβ plaques fail to form in the brain parenchyma. invivochem.commedkoo.com This suggests that microglia are crucial for the initial appearance and structure of these plaques. invivochem.commedkoo.comfightaging.org
However, the role of microglia in plaque dynamics is complex. While their absence prevents initial plaque formation, in models where plaques are already established, microglia appear to play a role in plaque compaction. nih.govresearchgate.netiu.edu Some studies indicate that microglia help maintain plaques in a compact form, which may limit their diffuse spread and the associated damage to surrounding neurons, known as neuritic dystrophy. nih.govresearchgate.netiu.edu In microglial-depleted Alzheimer's disease animals, an increase in diffuse-like plaques and enhanced neuritic dystrophy have been observed. nih.govresearchgate.net Conversely, the repopulation of microglia led to plaque remodeling and the formation of more compact plaques. nih.govresearchgate.netiu.edu
Interestingly, some research has shown that even with sustained microglial depletion, a reduction in the number and volume of Aβ plaques can occur. caymanchem.com One study reported a 33% decrease in the number of subicular plaques with PLX5622 treatment in 5xFAD mice, highlighting a direct relationship between the presence of microglia and plaque formation. nih.gov
Table 1: Impact of PLX5622 on Amyloid-Beta Pathology in 5xFAD Mice
| Finding | Effect of PLX5622 (Microglia Depletion) | Supporting Evidence |
|---|---|---|
| Plaque Formation | Prevents the initial formation of amyloid-beta plaques. | In the absence of microglia, plaques fail to form in the parenchymal space. invivochem.commedkoo.comfightaging.org |
| Plaque Compaction | Leads to less compact, more diffuse plaques. | Increased diffuse-like plaques and fewer compact-like plaques were observed. nih.govresearchgate.net |
| Neuritic Dystrophy | Enhanced neuritic dystrophy around plaques. | Neuritic dystrophy was enhanced in microglial-depleted animals. nih.govresearchgate.net |
| Plaque Number | Reduces the number of existing plaques in some brain regions. | A 33% decrease in subicular plaque number was reported. nih.gov |
The role of microglia in tau pathology, another hallmark of Alzheimer's disease, has also been investigated using PLX5622. In mouse models of tauopathy, depletion of microglia has been shown to reduce the spreading of tau pathology. nih.gov Specifically, in PS19 mice, which model tauopathy, microglial depletion significantly reduced the number of tau inclusions in both the contralateral and ipsilateral cortex after inoculation with tau seeds. nih.gov This suggests that microglia are involved in promoting the seeding and spreading of tau. nih.gov
Synaptic dysfunction is a key contributor to the cognitive decline seen in Alzheimer's disease. d-nb.infoaimspress.commdpi.com Research using PLX5622 has explored the influence of microglia on synaptic plasticity in Alzheimer's models. In the B6.APP/PS1 mouse strain, microglia depletion prevented an increase in dendritic spine density on certain neurons that was otherwise observed in the presence of amyloid pathology. nih.govnih.gov This suggests a microglia-dependent alteration of synapses in the context of Alzheimer's disease. nih.govnih.gov
Furthermore, the study found that in the absence of microglia, there was a shift towards larger, more stable synapses, whereas the presence of Aβ pathology was associated with smaller, less stable synapses. nih.govnih.gov This indicates that microglia play a role in the remodeling of spine sizes. nih.gov Transient delivery of PLX5622 has also been shown to improve spatial reference memory in a mouse model of α-synucleinopathy, a condition with overlapping pathology with some forms of dementia. nih.govresearchgate.netresearchgate.netnih.gov
Parkinson's disease is characterized by the loss of dopaminergic neurons and the presence of α-synuclein aggregates. nih.govaginganddisease.org Preclinical studies using models of Parkinson's disease and α-synucleinopathy have investigated the effects of microglial depletion with PLX5622.
In a mouse model of Parkinson's disease where α-synuclein was overexpressed, long-term administration of PLX5622 to eliminate microglia resulted in a protective outcome. nih.gov This included reduced death of dopaminergic neurons and weakened α-synuclein phosphorylation. nih.gov The treatment also led to the functional recovery of motor behavior in the Parkinson's disease model mice. nih.gov These findings suggest that microglia can have detrimental effects during the formation of neuronal lesions induced by α-synuclein overexpression. nih.gov
Studies in other rodent models of Parkinson's disease have also shown neuroprotective effects. biorxiv.orgplos.orgmdpi.com For instance, in a model using the neurotoxin MPTP, mice treated with a PLX5622 diet showed improved neurodegeneration. nih.gov
Table 2: Effects of PLX5622 in a Mouse Model of Parkinson's Disease (α-synuclein overexpression)
| Outcome Measure | Effect of PLX5622 (Microglia Depletion) | Supporting Evidence |
|---|---|---|
| Dopaminergic Neuron Cell Death | Reduced cell death of dopaminergic neurons. | A protective outcome characterized by reduced dopaminergic neuron cell death was identified. nih.gov |
| α-synuclein Phosphorylation | Weakened α-synuclein phosphorylation. | The treatment weakened α-synuclein phosphorylation. nih.gov |
| Motor Function | Improved functional recovery of motor behavior. | Improved functional recovery of motor behavior was observed in the PD model. nih.gov |
Parkinson's Disease and Alpha-Synucleinopathy Models (e.g., PFF-infused aged mice)
Attenuation of Alpha-Synuclein (B15492655) Pathology
In preclinical models of Parkinson's disease, the accumulation and propagation of alpha-synuclein (αSyn) are key pathological hallmarks. Research has demonstrated that the inhibition of microglial activity via PLX5622 can mitigate this pathology. nih.govresearchgate.net In mouse models injected with αSyn preformed fibrils (PFF), treatment with PLX5622 significantly reduced the accumulation of pathological phosphorylated α-synuclein (pSyn). nih.govx-mol.net This effect was observed in key brain regions such as the striatum and substantia nigra. nih.gov
Studies have shown that neuroinflammation can exacerbate αSyn pathology. nih.gov For instance, co-injection of lipopolysaccharide (LPS) with PFF in mice led to increased microglial reactivity, which was associated with greater αSyn accumulation and more severe neurodegeneration compared to PFF injection alone. nih.govresearchgate.net Treatment with PLX5622 suppressed this microglial reactivity, leading to a reduction in αSyn pathology and alleviating the degeneration of dopaminergic neurons. nih.govresearchgate.netx-mol.net
Further research in aged mice has explored the nuances of PLX5622's effects. A short-term dietary pulse of PLX5622 was found to reduce the number of pSyn inclusions and the levels of insoluble α-synuclein in aged male mice infused with PFF, though this effect was not observed in females. nih.govnih.gov Interestingly, while the number of inclusions decreased, their size increased in both sexes. nih.gov These histological changes were correlated with improved spatial reference memory, suggesting that fewer, larger α-synuclein aggregates may be associated with better neurological outcomes in this model. nih.govnih.gov In a different model, feeding α-synuclein overexpressing (ASO) mice a prebiotic high-fiber diet was shown to attenuate motor deficits and reduce α-synuclein aggregation in the substantia nigra; these beneficial effects were blocked when microglia were depleted with PLX5622, indicating a crucial role for microglia in mediating the positive outcomes of the diet. elifesciences.org
Table 1: Effect of PLX5622 on Alpha-Synuclein Pathology in PFF-injected Mouse Models
| Brain Region | Pathological Marker | Effect of PLX5622 Treatment | Reference |
|---|---|---|---|
| Striatum | pSyn Immunoreactivity | Significantly reduced | nih.gov |
| Substantia Nigra | pSyn Immunoreactivity | Significantly reduced | nih.gov |
| Dopaminergic Neurons | Degeneration | Alleviated | nih.govresearchgate.net |
| Olfactory Bulb/Anterior Olfactory Nucleus (Aged Males) | Insoluble α-synuclein | Reduced levels | nih.gov |
| Limbic Rhinencephalon (Aged Males) | pSyn+ Inclusions | Reduced number | nih.gov |
Neuroinflammatory Conditions (e.g., Neuropathic Pain, Autism Spectrum Disorder Models)
PLX5622 has been studied for its effects on neuroinflammatory conditions, particularly those involving the spinal cord, such as neuropathic pain. researchgate.netresearchgate.net In models of peripheral nerve injury, a key event is the activation of microglia, the resident immune cells of the central nervous system, in the dorsal horn of the spinal cord. researchgate.netnih.gov This microglial activation is a significant contributor to the development of pain hypersensitivity. researchgate.netpitt.edu
Studies using the colony-stimulating factor 1 receptor (CSF1R) antagonist PLX5622 have shown that eliminating microglia from the spinal cord can prevent the development of mechanical allodynia in mouse models of stress-induced and injury-triggered neuropathic pain. researchgate.netnih.gov Treatment with PLX5622 leads to a significant reduction in the number of Iba-1 positive microglia in the lumbar spinal cord dorsal horn. nih.govresearchgate.net This depletion of microglia effectively attenuates the neuroinflammatory environment, marked by a decrease in the expression of pro-inflammatory and pronociceptive mediators such as Interleukin-1β (IL-1β), C-C chemokine receptor type 2 (CCR2), and Toll-like receptor 4 (TLR4) mRNA in the spinal cord. nih.gov Furthermore, PLX5622 treatment was found to reduce the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The compound was effective in both preventing the onset of pain behaviors and reversing existing pain hypersensitivity. researchgate.net
Table 2: Impact of PLX5622 on Microglia in the Spinal Cord Dorsal Horn in Neuropathic Pain Models
| Model | Parameter Measured | Result of PLX5622 Treatment | Reference |
|---|---|---|---|
| Partial Sciatic Nerve Ligation | Iba-1+ microglia count | Significantly decreased | researchgate.net |
| Repeated Social Defeat Stress | Iba-1+ microglia labeling | Microglia eliminated | nih.gov |
| Repeated Social Defeat Stress | IL-1β, CCR2, TLR4 mRNA expression | Attenuated | nih.gov |
| Partial Sciatic Nerve Ligation | TNF-α, IL-1β expression | Reduced | researchgate.net |
The therapeutic potential of PLX5622 has been investigated in animal models of Autism Spectrum Disorder (ASD), where microglial abnormalities are implicated in the pathology. nih.govresearchgate.net In two distinct mouse models—the Cntnap2 knockout model (a genetic model) and the valproic acid (VPA)-exposed model (an environmental risk factor model)—transient treatment with PLX5622 has been shown to ameliorate multiple behavioral deficits. nih.govresearchgate.net
In the Cntnap2 knockout mice, PLX5622 treatment improved social and reciprocal social interaction behaviors, reduced hyperactivity, and decreased repetitive grooming. nih.govresearchgate.net Similarly, in the VPA-exposed mice, PLX5622 enhanced social ability and social novelty preference, while also alleviating anxiety-like behaviors and repetitive actions such as grooming and marble burying. nih.govresearchgate.net The mechanism underlying these behavioral improvements involves the modulation of microglia. mdpi.com At a cellular level, PLX5622 treatment restored the normal morphology and/or numbers of microglia in key brain regions implicated in ASD, including the somatosensory cortex, striatum, and hippocampal CA1 area. nih.govresearchgate.net These findings suggest that targeting microglia with CSF1R inhibitors like PLX5622 can effectively rescue behavioral abnormalities in different preclinical models of autism. nih.gov
Table 3: Behavioral Effects of PLX5622 in Mouse Models of Autism Spectrum Disorder
| Autism Model | Behavioral Test | Outcome with PLX5622 Treatment | Reference |
|---|---|---|---|
| Cntnap2 Knockout | Three-Chamber Social Interaction | Improved sociability | nih.govresearchgate.net |
| Cntnap2 Knockout | Reciprocal Social Interaction | Improved interaction | nih.gov |
| Cntnap2 Knockout | Open Field Test | Reduced hyperactivity | nih.gov |
| Cntnap2 Knockout | Grooming Test | Reduced repetitive behavior | nih.gov |
| Valproic Acid (VPA) Exposed | Three-Chamber Social Interaction | Enhanced social ability and novelty | nih.govresearchgate.net |
| Valproic Acid (VPA) Exposed | Marble Burying Test | Alleviated repetitive behavior | nih.gov |
Retinopathy Models (e.g., Light-Induced Retinopathy)
The role of PLX5622 in modulating retinal disease has been explored in various preclinical models, with outcomes often depending on the specific pathology. In a mouse model of experimental branch retinal vein occlusion (eBRVO), depletion of microglia with PLX5622 resulted in significant protection of retinal ganglion cells (RGCs), improving their survival by nearly 50% compared to untreated animals. nih.gov This structural preservation was accompanied by some preservation of retinal function, as indicated by electroretinograms. nih.gov Similarly, in an NMDA-induced excitotoxicity model, microglial depletion with PLX5622 led to neuroprotection of RGCs. frontiersin.org
However, the effect of microglial depletion is not universally protective. In a mouse model of light-induced retinal degeneration, while PLX5622 treatment effectively depleted microglia, it did not prevent photoreceptor loss. researchgate.net Some studies have even reported functional impairment of rods and cones and reduced visual acuity in other models following microglial depletion with CSF1R inhibitors. frontiersin.org In a chronic model of glaucoma (DBA/2J mice), sustained administration of PLX5622 did not prevent RGC loss but instead led to an increase in severe optic nerve damage, suggesting a neuroprotective role for microglia in this specific context of chronic ocular hypertension. frontiersin.org In aged mice, depleting microglia with PLX5622 was associated with a significant loss in visual function, including reduced contrast sensitivity and a lower electroretinogram c-wave, which is a measure of retinal pigment epithelium (RPE) functionality. stria.tech
Table 4: Effects of PLX5622 on Retinal Integrity and Function in Various Models
| Retinopathy Model | Key Finding | Outcome | Reference |
|---|---|---|---|
| Experimental Branch Retinal Vein Occlusion | Retinal Ganglion Cell (RGC) Survival | Increased by ~50% | nih.gov |
| NMDA-induced Excitotoxicity | RGC Protection | Neuroprotection observed | frontiersin.org |
| Light-Induced Retinal Degeneration | Photoreceptor Loss | Not prevented | researchgate.net |
| Chronic Glaucoma (DBA/2J mice) | Optic Nerve Damage | Increased severity | frontiersin.org |
| Aged Mice | Visual Function (Contrast Sensitivity) | Reduced | stria.tech |
PLX5622 is a potent, brain-penetrant CSF1R inhibitor that effectively crosses the blood-retina barrier to deplete retinal microglia. nih.govfrontiersin.orgarvojournals.org Studies have consistently demonstrated that oral administration of PLX5622 leads to a dramatic and significant reduction of microglia in the retina, with depletion rates reaching 95-99% after several weeks of treatment. nih.govnih.gov This is confirmed by reduced cell counts using markers like Iba-1 and P2ry12, and by decreased mRNA expression of microglial-specific genes such as Csf1r, Tmem119, and P2ry12 in retinal tissue. nih.govbiologists.com
The depletion of retinal microglia has a profound impact on the local inflammatory environment. In a model of experimental retinal vein occlusion, PLX5622 treatment diminished proinflammatory cytokine signaling. nih.gov Specifically, a quantitative cytokine microarray revealed significant changes in the expression of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and MCP-1. nih.gov Similarly, in the rd1 mouse model of retinitis pigmentosa, PLX5622 treatment abolished the increased expression of inflammatory genes such as Il1a, Il1b, and Tnf that are typically seen during retinal degeneration. nih.gov These findings highlight that PLX5622 effectively modulates the retinal immune landscape by eliminating microglia, thereby reducing the expression of key inflammatory genes associated with retinal pathology. nih.govnih.gov
Table 5: Effect of PLX5622 on Retinal Microglia and Gene Expression
| Parameter | Model/Condition | Effect of PLX5622 | Reference |
|---|---|---|---|
| Microglia Depletion Rate | Various mouse models | Up to 99% reduction | nih.govnih.gov |
| Microglial Gene Expression (Csf1r, P2ry12, Tmem119) | Developing mouse retina | Significantly decreased | biologists.com |
| Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) | Experimental Retinal Vein Occlusion | Diminished signaling | nih.gov |
| Inflammatory Gene Expression (Il1a, Il1b, Tnf) | rd1 mouse (Retinitis Pigmentosa) | Increased expression abolished | nih.gov |
Oncological Disease Models (Tumor Microenvironment Focus)
The colony-stimulating factor 1 receptor (CSF-1R) inhibitor, PLX5622 fumarate, has been investigated for its effects on the tumor microenvironment (TME) in preclinical glioblastoma (GBM) models. pnas.orgsnmjournals.orgresearchgate.net Glioma-associated microglia and macrophages (GAMMs) are significant components of the TME, often promoting an immunosuppressive environment that supports tumor growth. snmjournals.orgnih.gov
In murine models of glioblastoma, PLX5622 has been utilized to deplete these GAMMs. pnas.orgsnmjournals.org Studies using the GL261 glioma cell line in C57BL/6 mice have shown that PLX5622 treatment can effectively reduce the number of Iba1+ cells, which are markers for microglia and macrophages, within and around the tumor. snmjournals.orgsnmjournals.org Specifically, treatment with PLX5622 led to a significant decrease in CD68+ cells, which are associated with macrophage-mediated immune suppression. snmjournals.org
However, the impact of this depletion on tumor progression appears to be complex and model-dependent. pnas.org In some preclinical settings, CSF-1R inhibition has been shown to reduce tumor progression. researchgate.net For instance, in a repopulation model where PLX5622 was administered and then withdrawn, a significant decrease in tumor volume was observed, along with reduced GAMM infiltration even after the treatment stopped. nih.gov This suggests that modulating GAMMs can have a lasting anti-tumor effect. nih.gov
Conversely, other studies have reported that depleting tumor-associated macrophages (TAMs), a major component of GAMMs, does not always lead to extended survival in GBM models. pnas.org In certain genetically engineered mouse models of GBM, even robust TAM depletion with a combination of PLX5622 and another agent did not impede tumor initiation or progression. pnas.org These findings highlight the heterogeneity of GBM and the complex role of the immune microenvironment. pnas.orgmdpi.com
Interestingly, research has also indicated that the depletion of microglia and GAMMs before the initiation of glioma does not seem to affect the subsequent tumor formation or the associated inflammatory response. snmjournals.org This suggests that the therapeutic window for targeting these cells may be during established tumor growth rather than as a preventative measure. snmjournals.org
Table 1: Effects of PLX5622 in Preclinical Glioblastoma Models
| Model | Key Findings | Reference(s) |
|---|---|---|
| GL261 glioma in C57BL/6 mice | Reduced Iba1+ and CD68+ cells; decreased tumor volume in a repopulation setting. | snmjournals.orgsnmjournals.org |
| Genetically engineered mouse models | Robust TAM depletion did not extend survival or impede tumor progression. | pnas.org |
| GL261 glioma in C57BL/6 mice | Depletion of GAMMs prior to tumor initiation did not affect tumor formation. | snmjournals.org |
In preclinical models of medulloblastoma, specifically the Sonic Hedgehog (SHH) subgroup, PLX5622 has demonstrated a significant impact on the tumor microenvironment by modulating tumor-associated macrophages (TAMs). researchgate.netmdpi.com TAMs are a dominant immune component in these tumors and are dependent on CSF1R signaling. researchgate.net
Treatment with PLX5622 in a mouse model of SHH-medulloblastoma led to a reduction in a subset of TAMs. researchgate.net This depletion of TAMs was associated with a notable shift in the immune landscape within the tumor. Concurrently with the reduction in TAMs, an increase in the percentage of infiltrating cytotoxic T cells was observed, indicating a change towards a more anti-tumor immune environment. researchgate.netmdpi.com This suggests that inhibiting CSF1R not only depletes pro-tumorigenic macrophages but also facilitates the recruitment of immune cells capable of attacking the tumor. mdpi.com
The modulation of TAMs by PLX5622 has shown to have a direct influence on tumor growth and progression in preclinical medulloblastoma models. researchgate.netmdpi.com In a sporadic mouse model of SHH-medulloblastoma, treatment with PLX5622 resulted in a reduction in the volume of most tumors within four weeks. researchgate.net
Furthermore, this reduction in tumor burden translated into a significant therapeutic benefit, as the treatment prolonged the survival of the mice. researchgate.netmdpi.com These findings underscore the functional role of TAMs in promoting the progression of SHH-medulloblastoma and highlight the therapeutic potential of CSF1R inhibition in this context. researchgate.net However, it is important to note that the response to therapy can be heterogeneous, with variations observed between different tumor models. nih.gov
Table 2: Effects of PLX5622 in a Preclinical Medulloblastoma Model
| Model | Effect on TAMs | Effect on Tumor Growth | Effect on Survival | Reference(s) |
|---|---|---|---|---|
| Sonic Hedgehog (SHH)-Medulloblastoma | Reduces a subset of TAMs; Increases infiltrating cytotoxic T cells. | Reduces tumor volume. | Prolongs survival. | researchgate.netmdpi.commdpi.com |
Other Solid Tumor Models (e.g., Medulloblastoma)
Other Inflammatory and Metabolic Disease Models
PLX5622 has been investigated in various models of systemic inflammation to understand the role of microglia and peripheral macrophages. nih.govfrontiersin.org In a mouse model of sepsis-associated encephalopathy, pretreatment with a low dose of PLX5622, which resulted in partial microglia depletion, was sufficient to attenuate long-term neurocognitive deficits. nih.gov This suggests that even a partial reduction in microglia can be beneficial in preventing the neurological consequences of systemic inflammation. nih.gov
However, the effects of PLX5622 are not limited to the central nervous system. Studies have shown that PLX5622 can also affect peripheral immune cells, including monocytes and macrophages in the bone marrow and other tissues. frontiersin.orgfrontiersin.orgnih.gov In a model of West Nile virus encephalitis, the protective effects of PLX5622 were attributed to its impact on the production of inflammatory monocytes in the bone marrow, leading to reduced infiltration of these cells into the brain. frontiersin.org This highlights that the therapeutic outcomes observed with PLX5622 in systemic inflammation models may be a result of its combined effects on both central and peripheral myeloid cell populations. frontiersin.orgfrontiersin.org It is also noted that high-dose application of PLX5622 prior to sepsis induction led to a fatal outcome, likely due to a severely compromised host immune response from the depletion of peripheral monocytes and macrophages. nih.gov
Metabolic Syndrome and Aging Models (e.g., hypothalamic inflammation, adipose tissue remodeling)
The role of the colony-stimulating factor 1 receptor (CSF1R) inhibitor, PLX5622, has been investigated in preclinical models of metabolic syndrome and aging, with a particular focus on its ability to modulate neuroinflammation in the hypothalamus and remodel adipose tissue. These studies highlight the connection between the central nervous system's immune cells, particularly microglia, and systemic metabolic health.
Hypothalamic Inflammation
Hypothalamic inflammation, characterized by the activation of resident microglia, is recognized as a key factor in the development of both age-related metabolic decline and diet-induced obesity. nih.govelifesciences.org Preclinical research indicates that the targeted depletion of these immune cells using PLX5622 can mitigate the pathological processes associated with metabolic dysfunction.
In models of aging, chronic administration of PLX5622 to middle-aged female mice resulted in a significant depletion of microglia in the hypothalamus. nih.govnih.gov This reduction in the microglial population was associated with a decrease in inflammatory markers within this critical brain region that regulates energy homeostasis. nih.govnih.gov Studies have also explored the impact of microglial depletion in the context of high-fat diet (HFD)-induced metabolic syndrome. elifesciences.orgelifesciences.org Pioneering research demonstrated that microglial activation is a necessary component for the metabolic impairments, such as insulin (B600854) hypersecretion and hyperglycemia, that are triggered by a chronic HFD. elifesciences.orgelifesciences.org Treatment with PLX5622 to ablate microglia was shown to prevent these acute HFD-induced metabolic changes, suggesting that microglia are required for the metabolic dysregulation that occurs when transitioning to high-fat feeding. elifesciences.org Specifically, the depletion of hypothalamic microglia by over 95% prevented the induction of insulin hypersecretion and post-absorptive hyperglycemia following a three-day HFD. elifesciences.org
Further studies have reinforced these findings, showing that depleting microglia with PLX5622 can lead to weight loss in HFD-fed mice. mdpi.com This effect is linked to the suppression of the IKKβ/NF-κB inflammatory pathway within microglia, which is a pivotal signaling cascade in the onset of hypothalamic insulin resistance. mdpi.com
Table 1: Effect of PLX5622 on Hypothalamic Microglia and Metabolic Parameters in Preclinical Models
| Model | Key Finding | Outcome | Reference |
| Middle-Aged Female Mice | Chronic PLX5622 treatment depleted ~75% of hypothalamic microglia. | Reduction in markers of hypothalamic inflammation. | nih.gov |
| Mice on Acute High-Fat Diet (3 days) | PLX5622 treatment depleted >95% of hypothalamic microglia. | Prevented induction of insulin hypersecretion and post-absorptive hyperglycemia. | elifesciences.org |
| High-Fat Diet-Fed Mice | Microglial depletion via PLX5622. | Contributed to weight loss. | mdpi.com |
Adipose Tissue Remodeling
Beyond its effects on the central nervous system, PLX5622 has been shown to influence peripheral tissues, notably adipose tissue. Adipose tissue remodeling and the modulation of adipose tissue macrophages (ATMs) are observed following CSF1R inhibition, contributing to improved metabolic outcomes. nih.govnih.gov
Specifically, PLX5622 treatment led to a significant depletion of two macrophage subpopulations: CD11c-, CD206+ ATMs and CD11c+, CD206+ ATMs. researchgate.net In contrast, the population of CD11c+, CD206- (M1-like) ATMs remained unchanged. researchgate.net This selective depletion suggests a nuanced role for CSF1R signaling in different macrophage subsets within the adipose tissue microenvironment.
Table 2: Effect of PLX5622 on Adipose Tissue Macrophage (ATM) Subpopulations
| ATM Subpopulation | Marker Profile | Effect of PLX5622 Treatment | Reference |
| M1-like ATM | CD11c+, CD206- | Unchanged | researchgate.net |
| M2-like ATM | CD11c-, CD206+ | Significantly depleted | researchgate.net |
| Mixed Phenotype ATM | CD11c+, CD206+ | Significantly depleted | researchgate.net |
These preclinical findings underscore the dual role of PLX5622 in targeting both central and peripheral drivers of metabolic disease. By reducing hypothalamic inflammation and promoting beneficial remodeling of adipose tissue, PLX5622 demonstrates potential as a tool for investigating the interplay between the immune system and metabolism in the context of aging and metabolic syndrome. nih.gov
Preclinical Pharmacokinetics and Pharmacodynamics Non Clinical Parameters
Pharmacodynamic Biomarkers in Preclinical Settings
CSF1R Target Engagement Assessment in Animal Tissues
PLX5622 fumarate (B1241708) is a potent and highly selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase. focusbiomolecules.commedchemexpress.commedchemexpress.com Its primary mechanism of action involves binding to the CSF1R, thereby blocking the downstream signaling pathways essential for the survival, proliferation, and differentiation of myeloid cells, most notably microglia in the central nervous system (CNS) and macrophages in peripheral tissues. jneurosci.orgnih.govnih.gov The engagement of PLX5622 with its target, CSF1R, has been demonstrated across various preclinical animal models, confirming its ability to cross the blood-brain barrier and exert its pharmacological effects. focusbiomolecules.comfrontiersin.org
In mouse models, oral administration of PLX5622 has been shown to effectively inhibit CSF1R activity. arvojournals.org Studies have confirmed that PLX5622 directly engages the CSF1R in its autoinhibited state. uni-koeln.de This engagement leads to a significant reduction in CSF1R-expressing cells in both the CNS and peripheral tissues. For instance, in a mouse model of Alzheimer's disease, CSF1R inhibition by PLX5622 prevented the association of microglia with amyloid plaques. focusbiomolecules.com Similarly, in a model of West Nile virus encephalitis, PLX5622 efficiently depleted both microglia and a sub-population of border-associated macrophages in the CNS. frontiersin.org
The target engagement of PLX5622 is not limited to the brain. Studies have shown its effects on peripheral myeloid and lymphoid compartments. focusbiomolecules.compnas.org In various tissues such as the colon, peritoneum, lung, and liver, PLX5622 treatment has led to a reduction in resident and interstitial macrophages. pnas.orguzh.ch The degree of macrophage depletion in different tissues appears to correlate with the level of CSF1R expression on these cells. nih.gov For example, macrophages in the colon, peritoneum, and adipose tissue, which show intermediate levels of CSF1R expression, exhibit a high-to-intermediate level of depletion with PLX5622 treatment. nih.gov Conversely, lung macrophages and monocytes, which have lower CSF1R expression, show a lower depletion efficiency. nih.gov
It is also noteworthy that the effects of CSF1R inhibition can be reversed upon cessation of treatment, leading to the repopulation of microglia and other myeloid cells. frontiersin.orguzh.ch This reversibility further underscores the specific engagement of PLX5622 with the CSF1R signaling pathway that is critical for the maintenance of these cell populations.
Quantification of Microglial/Macrophage Depletion in Preclinical Models (e.g., Iba1 immunohistochemistry, cell counting)
The depletion of microglia and macrophages following PLX5622 administration is a key pharmacodynamic endpoint assessed in preclinical studies. The most common method for quantifying this depletion is through immunohistochemistry (IHC) for the marker Ionized calcium-binding adapter molecule 1 (Iba1), which is expressed by both microglia and macrophages. asm.orgnih.gov This is often followed by cell counting in specific tissue regions.
In numerous mouse models, treatment with PLX5622 has demonstrated a profound and rapid depletion of microglia in the central nervous system. For instance, studies have reported over 90% depletion of microglia in as little as three days of treatment. frontiersin.org Chronic administration for three weeks can lead to as much as a 99% loss of microglia. medchemexpress.commedchemexpress.com This effect has been consistently observed across different brain regions, including the cortex, hippocampus, striatum, and cerebellum. medchemexpress.comjneurosci.orgmdpi.com
For example, in Swiss-Webster mice, a 10-day treatment with PLX5622 resulted in an over 80% reduction in Iba1-positive microglia throughout the brain. asm.org Similarly, in C57BL/6 mice, a one-month treatment led to a 95% depletion of microglia in the cortex. biorxiv.org In a mouse model of Alzheimer's disease (APP-PS1), a 28-day treatment with PLX5622 resulted in a 70.04% depletion of Iba1-positive cells in the hippocampus and a 67.77% depletion in the cortex. nih.gov Interestingly, the depletion was less efficient in these transgenic mice compared to wild-type controls, where the depletion rates were 82.35% and 92.12% in the hippocampus and cortex, respectively. nih.gov
The quantification of microglial depletion is often presented in detailed tables summarizing the findings from various studies.
| Animal Model | Treatment Duration | Brain Region | Depletion Percentage (%) | Reference |
|---|---|---|---|---|
| C57/Bl6 wild type mice | 3 days | Not specified | ~80% | medchemexpress.commedchemexpress.com |
| C57/Bl6 wild type mice | 3 weeks | Not specified | 99% | medchemexpress.commedchemexpress.com |
| Swiss-Webster mice | 10 days | Cortex and Striatum | >80% | asm.org |
| C57BL/6 mice | 1 month | Cortex | 95% | biorxiv.org |
| APP-PS1 mice | 28 days | Hippocampus | 70.04% | nih.gov |
| Wild-type mice (control for APP-PS1) | 28 days | Hippocampus | 82.35% | nih.gov |
| APP-PS1 mice | 28 days | Cortex | 67.77% | nih.gov |
| Wild-type mice (control for APP-PS1) | 28 days | Cortex | 92.12% | nih.gov |
| Adult C57/Bl6 wild type mice | 3 days | Cerebellar slices | ~95% | invivochem.com |
Beyond the CNS, PLX5622 also depletes macrophages in peripheral tissues. In a study on lean mice, five months of treatment resulted in a 92.4% reduction in colon macrophages, a 58.2% reduction in adipose tissue macrophages, a 26.3% reduction in lung macrophages, and a 90.2% reduction in peritoneal cavity macrophages. uzh.ch In the choroid of the eye, one week of PLX5622 administration decreased the density of Iba1-positive macrophages to approximately 10% of that in control animals. elifesciences.org
Peripheral and Central Biomarkers Reflecting Drug Activity (e.g., pro-inflammatory cytokines)
The pharmacological activity of PLX5622 is reflected by changes in various peripheral and central biomarkers, particularly those associated with inflammation and myeloid cell function. The depletion of microglia and macrophages, which are key sources of cytokines, leads to alterations in the expression of these inflammatory mediators.
In preclinical models of neuroinflammation, PLX5622 treatment has been shown to reduce the expression of pro-inflammatory cytokines. For instance, in a mouse model of West Nile virus encephalitis, PLX5622 treatment led to a substantial decrease in the expression of cytokines in the central nervous system, which corresponded with a reduction in the infiltration of inflammatory macrophages. frontiersin.org In a mouse model of neuropathic pain, PLX5622 reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-1β by targeting CD86+ macrophages. focusbiomolecules.cominvivochem.com Similarly, in a model of sepsis-associated encephalopathy, PLX5622 treatment suppressed neuroinflammation. peerj.com
The table below summarizes the effect of PLX5622 on key inflammatory biomarkers in different preclinical models.
| Biomarker | Preclinical Model | Effect | Reference |
|---|---|---|---|
| Pro-inflammatory Cytokines (general) | West Nile Virus Encephalitis (mouse) | Reduced expression in CNS | frontiersin.org |
| TNF-α | Neuropathic Pain (mouse) | Reduced expression | focusbiomolecules.cominvivochem.com |
| IL-1β | Neuropathic Pain (mouse) | Reduced expression | focusbiomolecules.cominvivochem.com |
| IL-1β | LPS-activated mixed microglial cells | Downregulated | biorxiv.org |
| TNF-α | LPS-activated mixed microglial cells | Downregulated | biorxiv.org |
| IL-6 | LPS-activated mixed microglial cells | Downregulated | biorxiv.org |
| IL-6 | LPS-induced neuroinflammation (mouse) | Reversed LPS-induced upregulation | peerj.com |
| IL-1β | Islets from PLX5622-treated mice | Downregulated | nih.gov |
| TNF | Islets from PLX5622-treated mice | Reduced | nih.gov |
| NLRP3 | Islets from PLX5622-treated mice | Reduced | nih.gov |
In addition to cytokines, other biomarkers related to myeloid cell function are also modulated by PLX5622. For example, in a stroke model, PLX5622 treatment led to a significant increase in the expression of p2ry12, a marker for anti-inflammatory activated microglial cells, in both the infarct and contralateral hemispheres. snmjournals.org Conversely, the expression of cx3cr1, a fractalkine receptor present on microglia and macrophages, was significantly decreased in the contralateral hemisphere. snmjournals.org In bone marrow-derived macrophages, CSF1R inhibition with PLX5622 suppressed the expression of interleukin 1β and CD68. pnas.org
These changes in central and peripheral biomarkers provide a molecular basis for the observed therapeutic effects of PLX5622 in various preclinical disease models and confirm its potent anti-inflammatory and immunomodulatory activity.
Combination Therapeutic Strategies and Mechanistic Interactions in Preclinical Research
Synergistic Effects with Other Research Interventions in Disease Models
Combining PLX5622 with non-pharmacological and pharmacological interventions has revealed additive or synergistic benefits in various preclinical disease models.
In a study using middle-aged female mice, the combination of PLX5622 treatment and EE resulted in substantially improved metabolic outcomes compared to either intervention alone. nih.gov This combination led to a significant reduction in adiposity and improved glucose tolerance. nih.gov Chronic treatment with PLX5622 depleted about 75% of microglia from the hypothalamus and reduced inflammation markers. nih.gov Notably, this microglial depletion did not negatively affect the levels of brain-derived neurotrophic factor (BDNF), which are typically induced by EE. nih.gov The beneficial metabolic effects of EE were found to be independent of microglia, as their depletion by PLX5622 did not weaken the positive effects of EE. nih.gov The study also observed remodeling of adipose tissue and modulation of adipose tissue macrophages in response to the CSF1R inhibitor, which may contribute to the additive benefits seen with the combination therapy. nih.govnih.gov These findings suggest that combining pharmacological treatments like PLX5622 with lifestyle interventions can produce additive benefits for metabolic health in aging animals. nih.govnih.gov
| Intervention Group | Key Metabolic Outcomes in Middle-Aged Mice | Hypothalamic Changes |
|---|---|---|
| Standard Environment (SE) | Baseline metabolic function. | Normal microglia population. |
| SE + PLX5622 | Modest or no significant effect on adiposity; improved glucose tolerance. nih.gov | ~75% depletion of Iba1+ microglia; reduced inflammatory markers. nih.gov |
| Environmental Enrichment (EE) | Improved metabolic health and healthspan. nih.gov | Modulated microglial gene expression; increased BDNF levels. nih.gov |
| EE + PLX5622 | Substantial additive improvements; significant reduction in adiposity and improved glucose tolerance over either intervention alone. nih.gov | ~75% depletion of Iba1+ microglia; did not affect EE-induced BDNF levels. nih.gov |
The role of PLX5622 and other CSF1R inhibitors in modulating the tumor microenvironment has prompted investigations into their combination with immunotherapies. mdpi.com Tumor-associated macrophages (TAMs) often create an immunosuppressive environment that hinders the efficacy of treatments like radiotherapy and checkpoint inhibitors. mdpi.comiiarjournals.orgfrontiersin.org By depleting or reprogramming these macrophages, CSF1R inhibitors can theoretically render tumors more susceptible to immunotherapy.
Preclinical studies in glioblastoma models have shown that while CSF1R inhibition alone may not be sufficient for long-term tumor control, combining it with radiotherapy can enhance antitumor immunity. iiarjournals.orgfrontiersin.org Radiotherapy can induce an adaptive immune response, and the addition of a CSF1R inhibitor can prevent the recruitment of immunosuppressive myeloid cells that contribute to tumor regeneration after radiation. frontiersin.org In breast cancer models, combining CSF-1/CSF1R pathway inhibitors with radiotherapy was shown to deplete immunosuppressed macrophages and significantly delay tumor recurrence. frontiersin.org
Similarly, combining CSF1R inhibitors with checkpoint blockade immunotherapy is a strategy being explored. jci.org In models of pancreatic cancer, targeting the infiltration of immunosuppressive macrophages rendered the tumors susceptible to checkpoint inhibitors, resulting in reduced metastatic burden and increased survival. jci.org
In the context of neurodegenerative conditions like Alzheimer's disease, PLX5622's ability to clear microglia has been studied. mdpi.com Research indicates that CSF1R inhibition can prevent the accumulation of amyloid-β (Aβ) plaques. mdpi.com This has led to the theoretical consideration of combining microglial modulation with other disease-modifying agents, such as anti-Aβ monoclonal antibodies, to potentially achieve a more comprehensive therapeutic effect. mdpi.com
Investigating Mechanisms of Resistance to PLX5622 Fumarate (B1241708) in Research Models
Despite the initial efficacy of CSF1R inhibitors in depleting myeloid cells, preclinical models have revealed the development of adaptive resistance, where the targeted cells or the tumor microenvironment compensates for the inhibition.
Research in breast-to-brain metastasis models has uncovered an adaptive resistance mechanism in tumor-associated macrophages and microglia (TAMs). researchgate.netecancer.org While initial treatment with a CSF1R inhibitor effectively reduces TAM populations and stalls tumor growth, a subset of TAMs can survive and compensate for the blockade. ecancer.orgbiorxiv.org Over time, this leads to the activation of these surviving TAMs, which then promote inflammation and tissue repair responses that paradoxically foster tumor recurrence. researchgate.netecancer.org This adaptive response highlights the plasticity of myeloid cells, which can switch their functional state to overcome therapeutic pressures.
The development of resistance to targeted therapies often involves the activation of alternative or "bypass" signaling pathways that allow cells to evade the drug's effects. clinsurgeryjournal.comcancergrace.orgnumberanalytics.com In the case of resistance to CSF1R inhibition in brain metastasis models, the key adaptive mechanism involves the upregulation of a compensatory signaling pathway. researchgate.netecancer.orgbiorxiv.org
Studies have identified the Colony-Stimulating Factor 2 (CSF2) signaling axis as the primary bypass pathway. researchgate.netecancer.orgbiorxiv.org Surviving TAMs compensate for the loss of CSF1R signaling by engaging the CSF2 receptor (CSF2R), which in turn activates the STAT5 signaling protein. ecancer.orgbiorxiv.org This CSF2Rb-STAT5-mediated signaling protects the remaining TAMs from cell death and promotes a pro-inflammatory state that ultimately blunts the long-term efficacy of the CSF1R inhibitor. researchgate.netbiorxiv.org
| Resistance Mechanism | Description | Key Molecular Players | Preclinical Model |
|---|---|---|---|
| Adaptive Myeloid Cell Response | A subset of tumor-associated macrophages/microglia (TAMs) survives initial depletion and becomes reactivated, promoting pro-tumorigenic inflammation and wound repair responses. researchgate.netecancer.org | Surviving TAMs | Breast-to-Brain Metastasis researchgate.netecancer.orgbiorxiv.org |
| Upregulation of Bypass Pathway | Surviving TAMs compensate for CSF1R blockade by activating a related signaling pathway to ensure their survival and pro-tumor functions. ecancer.orgbiorxiv.org | CSF2, CSF2R, STAT5 | Breast-to-Brain Metastasis researchgate.netecancer.orgbiorxiv.org |
Rational Design of Combination Regimens Based on Preclinical Mechanistic Data
Understanding the specific mechanisms of resistance allows for the rational design of combination therapies aimed at overcoming them. Since preclinical data identified the compensatory CSF2-STAT5 pathway as a key driver of adaptive resistance to CSF1R inhibition, a logical next step was to co-inhibit this bypass pathway. researchgate.netecancer.org
Research has demonstrated that this rationally designed combination is effective. ecancer.org In mouse models of breast-to-brain metastases, the combined blockade of CSF1R (using an inhibitor like BLZ945) and the STAT5 signaling pathway led to sustained tumor control and significantly extended survival. researchgate.netecancer.org This dual-pronged attack simultaneously targeted the bulk of the TAM population via CSF1R inhibition and prevented the adaptive resistance driven by the surviving cells via STAT5 inhibition. ecancer.org This approach not only stalled tumor growth but also normalized the microglial activation state and reduced the neuronal damage associated with the inflammatory resistance mechanism. researchgate.net This work serves as a prime example of how detailed mechanistic investigation of resistance can inform the design of more durable and effective combination treatment strategies in a preclinical setting. ecancer.org
Methodological Advancements and Research Tools Utilized with Plx5622 Fumarate
Development of Preclinical Animal Models for CSF1R Inhibition Research
Preclinical animal models are fundamental to understanding the in vivo effects of CSF1R inhibition with PLX5622 fumarate (B1241708). These models allow for the controlled study of microglial depletion in various physiological and pathological contexts.
Genetically Modified Models for Investigating Specific Cell Populations
While much of the research with PLX5622 fumarate is conducted in wild-type mice to study the broad effects of microglial depletion, genetically modified models are crucial for dissecting the roles of specific cell populations and pathways. For instance, the CX3CR1+/GFP mouse model, where microglia express green fluorescent protein, has been utilized to visualize and track microglia during depletion and repopulation studies. This allows for a clear assessment of the efficacy of this compound in eliminating microglia and monitoring their return upon cessation of treatment.
Induced Disease Models for Efficacy Assessment
The efficacy of this compound in modulating disease processes is frequently assessed in induced disease models. These models mimic aspects of human diseases and provide a platform to test the therapeutic potential of microglial depletion.
One prominent example is the use of the 5xFAD mouse model of Alzheimer's disease. nih.gov Research has shown that sustained microglial depletion with PLX5622 in these mice can prevent the formation of parenchymal amyloid plaques. nih.gov Another significant model is the experimental traumatic brain injury (TBI) model. In these studies, delayed administration of PLX5622 after injury has been shown to reduce neurodegeneration and improve neurological outcomes.
Models of neuroinflammation are also critical. For example, in mice challenged with lipopolysaccharide (LPS) to induce a systemic inflammatory response, PLX5622 is used to investigate the role of microglia in the subsequent sickness behavior and central nervous system inflammation. Furthermore, in models of viral encephalitis, such as with West Nile Virus, PLX5622-mediated microglial depletion has been shown to increase viral load in the brain, highlighting the protective role of microglia in this context.
Table 1: Examples of Induced Disease Models Used with this compound
| Disease Model | Animal Model | Key Findings with this compound |
|---|---|---|
| Alzheimer's Disease | 5xFAD Mice | Prevents parenchymal plaque formation. nih.gov |
| Traumatic Brain Injury | Experimental TBI | Reduces neurodegeneration and improves neurological deficits when administered post-injury. |
| Neuroinflammation | LPS-induced | Used to study the role of microglia in sickness behavior and CNS inflammation. |
| Viral Encephalitis | West Nile Virus | Microglial depletion increases viral load, indicating a protective role for microglia. |
Advanced Imaging and Histological Techniques for Monitoring Microglial Dynamics
Visualizing and quantifying the effects of this compound on microglia is essential for interpreting research outcomes. A suite of advanced imaging and histological techniques is employed for this purpose.
Immunohistochemistry (Iba1 staining) and Quantitative Image Analysis
Immunohistochemistry (IHC) is a cornerstone technique for identifying microglia in brain tissue. The most common marker used is the ionized calcium-binding adapter molecule 1 (Iba1), which is specifically expressed in microglia and macrophages. Iba1 staining allows for the clear visualization of microglial morphology and density.
Following this compound treatment, a dramatic reduction in Iba1-positive cells is consistently observed across various brain regions, confirming the potent microglial depletion effect of the compound. This has been demonstrated in numerous studies, showing up to 99% elimination of microglia in the cortex, striatum, cerebellum, and hippocampus after several weeks of treatment.
Quantitative image analysis is then applied to the Iba1-stained sections to objectively measure the extent of microglial depletion. This often involves stereological methods, such as the optical fractionator method, to provide unbiased estimates of the total number of microglia. Furthermore, software-based analysis can be used to quantify changes in microglial morphology, such as soma size and process length, in the remaining microglia.
In Vivo Microscopy for Cellular Dynamics (Implied by microglial research)
While not as commonly reported as IHC, in vivo microscopy techniques, such as two-photon microscopy, are powerful tools for studying the dynamics of microglia in the living brain. In the context of this compound research, this technique can be used to longitudinally track the process of microglial depletion and repopulation in real-time within the same animal. By using genetically modified mice with fluorescently labeled microglia (e.g., CX3CR1-GFP mice), researchers can directly observe the disappearance of these cells following PLX5622 administration and their subsequent reappearance after the compound is withdrawn. This provides invaluable insights into the kinetics of microglial turnover.
In Vitro and Ex Vivo Systems for Mechanistic Elucidation
To delve into the cellular and molecular mechanisms of this compound and the consequences of microglial depletion, researchers utilize in vitro and ex vivo systems. These controlled environments allow for detailed mechanistic studies that are not always feasible in vivo.
Organotypic brain slice cultures are a prominent ex vivo model. These are thin slices of brain tissue that can be maintained in culture for extended periods, preserving the complex cellular architecture of the brain. Treatment of these slices with PLX5622 has been shown to effectively deplete microglia. researchgate.netnih.gov This model is particularly useful for studying the direct effects of microglial absence on other brain cells, such as neurons and astrocytes, in a tissue-like context. For example, in brain slice cultures infected with West Nile Virus, PLX5622-mediated microglial depletion led to increased viral titers and cell death, demonstrating the protective role of microglia in a system devoid of peripheral immune influences. nih.govnih.gov
In vitro studies using primary microglial cultures or microglial cell lines are also employed. These systems are ideal for investigating the direct effects of this compound on microglial viability and function. For instance, researchers can assess the concentration-dependent effects of the compound on microglial survival and proliferation. These in vitro models also allow for the study of how microglia interact with other cell types, such as neurons, and how this interaction is altered in the absence of microglia.
Table 2: In Vitro and Ex Vivo Systems for Studying this compound
| System | Description | Key Applications with this compound |
|---|---|---|
| Organotypic Brain Slice Cultures | Thin slices of brain tissue cultured ex vivo, preserving cellular architecture. | Studying the effects of microglial depletion on other brain cells in a tissue-like context; investigating the role of microglia in response to pathogens. researchgate.netnih.govnih.gov |
| Primary Microglial Cultures | Microglia isolated directly from brain tissue. | Assessing the direct effects of PLX5622 on microglial viability, proliferation, and function. |
| Microglial Cell Lines | Immortalized microglial cells that can be continuously cultured. | High-throughput screening and mechanistic studies of PLX5622's effects on microglia. |
Molecular Biology Techniques in this compound Research
The depletion of microglia using PLX5622 is often verified and its downstream consequences analyzed using a variety of molecular biology techniques. These methods provide quantitative and mechanistic insights into the role of microglia at the genetic and protein levels.
Quantitative Polymerase Chain Reaction (qPCR) is frequently employed to confirm the depletion of microglia by measuring the expression of microglia-specific genes. researchgate.net Following PLX5622 treatment in brain slice cultures, a significant reduction in the mRNA levels of genes such as IBA1, TMEM119, TREM2, and the chemokine CCL2 has been demonstrated, confirming the effective removal of microglia from the tissue. researchgate.netnih.gov qPCR is also used to analyze the inflammatory response, showing that in some contexts, the production of certain cytokines and chemokines is not dependent on microglia. nih.govnih.gov
Western Blot analysis is utilized to assess changes in protein expression following microglial depletion. This technique has been used to show that the elimination of microglia does not alter the levels of proteins associated with other cell types, such as oligodendrocytes and neurons, reinforcing the specificity of PLX5622. nih.gov Furthermore, Western blotting can be used to investigate changes in synaptic proteins, such as PSD95 and Synapsin-1, to understand the impact of microglia on synaptic integrity. researchgate.net
Transcriptomics, particularly RNA sequencing (RNA-seq), offers a comprehensive, unbiased view of the gene expression changes that occur in the brain following microglial depletion. researchgate.net This powerful technique allows researchers to identify entire pathways and cellular processes that are regulated by microglia. For example, transcriptomic analysis of brain tissue after PLX5622 treatment can reveal widespread changes in gene networks related to neuroinflammation, neurodegeneration, and neuroplasticity. jneurosci.org Single-cell transcriptomics has further enabled the detailed characterization of the remaining microglia that are resistant to CSF1R inhibition, as well as the profiles of newly repopulating microglia after cessation of treatment. researchgate.netescholarship.org
Table 2: Molecular Techniques Used in Conjunction with PLX5622 Treatment
| Technique | Application in PLX5622 Research | Key Findings/Targets | References |
|---|---|---|---|
| qPCR | Confirmation of microglia depletion; analysis of inflammatory gene expression. | Decreased expression of IBA1, TMEM119, TREM2, CCL2. | researchgate.netnih.gov |
| Western Blot | Assessment of protein levels for cell type specificity and synaptic integrity. | No change in oligodendrocyte, neuron, or astrocyte markers; analysis of PSD95, Synapsin-1. | nih.govresearchgate.net |
| Transcriptomics (RNA-seq) | Global analysis of gene expression changes post-depletion. | Identification of altered pathways in neuroinflammation and neurodegeneration. | researchgate.netjneurosci.org |
Broader Implications, Unanswered Questions, and Future Research Directions
Exploring Novel Therapeutic Applications Beyond Established Models
The insights gained from PLX5622-mediated microglia depletion are paving the way for exploring its therapeutic potential in a wider range of biological contexts.
Emerging research demonstrates the critical role of microglia in the proper establishment of the brain. researchgate.net The use of PLX5622 to eliminate microglia from the fetal brain in animal models has revealed their importance in key neurodevelopmental processes. researchgate.net For instance, in mice, depletion of embryonic microglia starting at embryonic day 3.5 (E3.5) led to the elimination of approximately 99% of microglia by embryonic day 15.5 (E15.5). researchgate.net This depletion was associated with an accumulation of apoptotic cells in the developing hypothalamus, suggesting a crucial role for microglia in clearing cellular debris during brain development. researchgate.net
Furthermore, the absence of microglia during this critical period had lasting consequences. Pups from mothers treated with PLX5622 exhibited a decrease in the number of Pro-opiomelanocortin (POMC) neurons, which are key to hypothalamic satiety centers. researchgate.net This neuronal alteration was linked to accelerated weight gain starting at postnatal day 5. researchgate.net These findings underscore the importance of microglia in the development of hypothalamic circuits that regulate energy balance. researchgate.net
Long-term, sex-specific behavioral effects have also been observed following embryonic microglia depletion. researchgate.net Female mice exposed to PLX5622 during gestation displayed hyperactivity as juveniles and anxiolytic-like behavior as adults. researchgate.net These studies highlight that CSF1R-mediated microglial functions are essential for normal brain development and can have profound, lasting impacts on physiology and behavior. researchgate.netresearchgate.net
The influence of PLX5622 extends beyond the CNS, affecting tissue homeostasis and repair mechanisms in various organs by targeting CSF1R-dependent macrophages. biorxiv.orgnih.gov While often cited for its CNS-specific effects, studies have shown that PLX5622 can impact peripheral myeloid cell populations. aging-us.com
In the context of tissue repair, microglia and macrophages play a dual role. While their initial activation can be beneficial for clearing debris and promoting healing, sustained inflammation can be detrimental. nih.gov PLX5622 offers a tool to dissect these roles. For example, in models of traumatic brain injury, delayed depletion of microglia during the chronic phase reduced neurodegeneration and improved neurological outcomes. jneurosci.org This suggests that targeting chronic microglial activation could be a therapeutic strategy for promoting tissue repair.
Research has also demonstrated that PLX5622 treatment can deplete interstitial macrophages in the lung and affect patrolling monocyte populations. biorxiv.org This has implications for understanding and potentially treating conditions where these cells act as reservoirs for pathogens. biorxiv.org For instance, PLX5622-mediated depletion of CSF1R-dependent macrophages has shown potential in controlling fungal infections. biorxiv.org
The table below summarizes key findings on the impact of PLX5622 on tissue homeostasis and repair.
| Biological Context | Model System | Key Findings with PLX5622 | Reference |
| Developmental Neurobiology | Pregnant Mice (E3.5 treatment) | ~99% microglia depletion by E15.5; increased apoptotic cells in hypothalamus; decreased POMC neurons; accelerated postnatal weight gain; long-term, sex-specific behavioral changes. | researchgate.net |
| Traumatic Brain Injury | Mouse Model | Delayed microglia depletion reduced chronic neurodegeneration and improved neurological deficits. | jneurosci.org |
| Pulmonary Fungal Infection | Mouse Model | Depletion of interstitial lung macrophages reduced fungal burden. | biorxiv.org |
Refining CSF1R Inhibition Strategies Based on PLX5622 Fumarate (B1241708) Insights
The knowledge generated from studies using PLX5622 is crucial for developing more sophisticated and targeted CSF1R inhibition strategies for therapeutic purposes.
PLX5622 is a highly brain-penetrant CSF1R inhibitor, a characteristic that makes it an invaluable research tool for studying the CNS. targetmol.commedchemexpress.combiofargo.com Its ability to cross the blood-brain barrier allows for the effective depletion of microglia throughout the brain. targetmol.commedchemexpress.comnih.gov However, the systemic effects of brain-penetrant inhibitors on peripheral myeloid cells highlight the need for developing both brain-penetrant and peripherally restricted inhibitors to target specific cell populations. aging-us.comfrontiersin.org
The development of inhibitors with varying degrees of brain penetrance would allow for the selective targeting of either CNS-resident microglia or peripheral macrophages. This is particularly relevant for diseases where both central and peripheral myeloid cells are implicated. For instance, in neuroinflammatory disorders with a peripheral component, a peripherally restricted inhibitor could be used to modulate systemic inflammation without directly affecting microglial populations in the brain. Conversely, a highly brain-penetrant inhibitor like PLX5622 is ideal for CNS-centric pathologies. nih.gov
Future strategies may involve a dual approach, using a combination of inhibitors or developing molecules with tunable brain penetrance to achieve the desired therapeutic effect while minimizing off-target effects.
The extensive preclinical research with PLX5622 has provided valuable data on optimizing dosing regimens to achieve specific biological outcomes. biorxiv.orgaging-us.comtargetmol.commedchemexpress.comnih.govresearchgate.netnih.govnih.gov The degree of microglia depletion can be titrated by adjusting the dose of PLX5622. nih.govresearchgate.netnih.gov
High-dose regimens (e.g., 1200 ppm in chow) can achieve near-complete microglia depletion (around 99%) within a few weeks. targetmol.commedchemexpress.com This approach is useful for studying the fundamental roles of microglia. In contrast, low-dose regimens (e.g., 300 ppm in chow) result in partial microglia depletion (around 40%), which can be sufficient to attenuate neuroinflammation and prevent cognitive decline in models of sepsis without severely compromising the peripheral immune response. researchgate.netnih.gov
The choice of dosing regimen depends on the specific research question and the desired level of myeloid cell modulation. The ability to achieve partial depletion is particularly important for translational research, as complete ablation of a cell type may not be a viable or safe therapeutic strategy in humans.
The following table details various preclinical dosing regimens and their observed effects.
| Dose | Administration | Model System | Outcome | Reference |
| 1200 ppm in chow | 3 weeks | Adult C57/Bl6 mice | ~99% microglia depletion in cortex, striatum, cerebellum, and hippocampus. | targetmol.commedchemexpress.com |
| 300 ppm in chow | 7 days prior to sepsis | Mice | ~40% microglia reduction; increased survival and prevention of long-term neurocognitive decline. | researchgate.netnih.gov |
| 50 mg/kg intraperitoneal injection | 14 days | Neonatal and adult rats | >96% microglia depletion. | targetmol.commedchemexpress.com |
Addressing Heterogeneity in Myeloid Cell Responses to PLX5622 Fumarate
A significant finding from PLX5622 research is the heterogeneity in the response of different myeloid cell populations to CSF1R inhibition. Not all microglia and macrophages are equally dependent on CSF1R signaling for their survival and function. biorxiv.orgfrontiersin.org
Studies have shown that while PLX5622 can effectively deplete the majority of microglia, some populations may be resistant. nih.gov For example, in a mouse model of white matter inflammation, PLX5622-resistant microglia displayed a highly inflammatory phenotype. nih.gov Furthermore, the effects of PLX5622 on peripheral myeloid cells can be organ-specific. biorxiv.org For instance, one study found that PLX5622 depleted patrolling monocytes specifically within the brain but not in the blood or other tissues. biorxiv.org
This heterogeneity is a critical consideration for the therapeutic application of CSF1R inhibitors. Understanding the molecular and functional differences between sensitive and resistant myeloid cell populations will be essential for predicting treatment responses and designing more effective therapies. Future research should focus on characterizing these subpopulations and identifying alternative targets for modulating their activity. The diverse responses also suggest that a "one-size-fits-all" approach to CSF1R inhibition may not be optimal, and personalized strategies may be required. biorxiv.orgfrontiersin.orgnih.gov
Subtype-Specific Responses to CSF1R Inhibition
Initial studies often approached microglia as a homogeneous population that is uniformly depleted by CSF1R inhibitors like PLX5622. However, emerging evidence suggests that distinct microglial subtypes may exhibit differential sensitivity and responses to CSF1R inhibition. This heterogeneity is a critical consideration for interpreting experimental outcomes and for the therapeutic application of CSF1R inhibitors.
Research has shown that while PLX5622 can eliminate a majority of microglia, a sub-population of these cells can survive even with sustained treatment. This suggests the existence of a microglial pool that is partially resistant to CSF1R inhibition. The mechanisms underlying this resistance are not yet fully understood but may involve differences in the reliance on CSF1R signaling for survival among different microglial subsets.
Furthermore, the response to CSF1R inhibition can be sex-dependent. Studies have demonstrated that male mice may exhibit greater microglial depletion in response to a CSF1R inhibitor compared to females. Transcriptomic analyses of the remaining microglia in female mice have shown an upregulation of pathways related to autophagy and proteostasis, while male microglia show increased mitobiogenesis. These findings point towards sex-specific survival mechanisms in microglia that could have significant implications for the treatment of neurological diseases that present with sex-specific differences.
Context-Dependent Effects in Different Disease Models
The effects of PLX5622-mediated microglial depletion are not uniform across all pathological conditions; rather, they are highly context-dependent. The outcome of CSF1R inhibition appears to be contingent on the specific disease model, the timing of the intervention, and the underlying pathological mechanisms at play.
In certain models of neurodegenerative diseases like Alzheimer's, depletion of microglia with PLX5622 has been shown to prevent the formation of parenchymal amyloid plaques and reverse altered gene expression in the hippocampus. nih.gov In a model of traumatic brain injury, delayed microglial depletion reduced chronic neurodegeneration and improved neurological deficits. elifesciences.org
Conversely, in some models of viral encephalitis, microglial depletion with PLX5622 exacerbated clinical scores and mortality. nih.gov This suggests that in the context of certain infections, microglia play a crucial protective role. Furthermore, in a mouse model of multiple system atrophy, long-term administration of PLX5622 led to a "two-faced" outcome, with improved survival but impaired motor functions. This highlights the complex and sometimes opposing roles that myeloid cells can play within a single disease context.
The following table summarizes the varied effects of PLX5622 in different preclinical disease models:
| Disease Model | Key Findings with PLX5622 Treatment |
| Alzheimer's Disease (5xFAD mice) | Prevents parenchymal plaque formation; reverses altered hippocampal gene expression. nih.gov |
| Traumatic Brain Injury | Delayed treatment reduces chronic neurodegeneration and improves neurological deficits. elifesciences.org |
| Viral Encephalitis (West Nile Virus) | Exacerbates clinical scores and mortality. nih.gov |
| Multiple System Atrophy | Improves survival rates but impairs motor functions. |
| Sepsis-Associated Encephalopathy | Partial microglial depletion may attenuate long-term neurocognitive dysfunction. researchgate.netrsc.org |
Integration of Multi-Omics Approaches in this compound Research
To unravel the multifaceted effects of PLX5622, researchers are increasingly turning to multi-omics approaches. The integration of transcriptomics, proteomics, and metabolomics provides a more holistic understanding of the cellular and molecular responses to CSF1R inhibition.
Transcriptomics and Proteomics of Target Cells
Transcriptomic and proteomic analyses of microglia and other target cells following PLX5622 treatment have provided invaluable insights into the molecular mechanisms underlying their response to CSF1R inhibition. These studies have revealed significant alterations in gene and protein expression profiles related to inflammation, immune response, and cellular metabolism.
For instance, transcriptional analyses of microglia that survive PLX5622 treatment in Alzheimer's disease models show they exhibit a disease-associated microglia (DAM) profile. nih.gov In other contexts, CSF1R inhibition has been shown to reverse gene expression profiles related to myeloid cell activation.
Proteomic studies are also crucial as they provide a more direct measure of functional changes within the cell. While transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein abundance, post-translational modifications, and protein-protein interactions that ultimately dictate cellular function. The integration of these two approaches is essential for a comprehensive understanding of the effects of PLX5622.
Metabolomics in Preclinical Models
Metabolomic studies are beginning to shed light on the metabolic consequences of PLX5622 treatment, both within the central nervous system and peripherally. These studies have revealed that CSF1R inhibition can induce tissue-specific metabolic effects.
In the context of aging and metabolic decline, PLX5622, particularly in combination with environmental enrichment, has been shown to improve metabolic outcomes in middle-aged female mice. aging-us.comnih.govnih.gov This was associated with adipose tissue remodeling and modulation of adipose tissue macrophages.
The following table highlights some of the key metabolic effects observed with PLX5622 treatment in preclinical models:
| Preclinical Model | Key Metabolic Findings with PLX5622 Treatment |
| Lean Mice | Improved hepatic insulin (B600854) sensitivity; impaired insulin secretion. nih.gov |
| Middle-Aged Female Mice | Improved metabolic outcomes, especially when combined with environmental enrichment. aging-us.comnih.govnih.gov |
| General | Induction of hepatic enzymes involved in xenobiotic and endobiotic metabolism. researchgate.net |
Conceptual Challenges and Future Opportunities in CSF1R Research
The research on PLX5622 and CSF1R inhibition has opened up new avenues for therapeutic intervention in a range of diseases. However, it has also presented several conceptual challenges that need to be addressed in future research.
One of the primary challenges is the off-target effects of CSF1R inhibitors. While PLX5622 is highly selective for CSF1R, this receptor is expressed on various myeloid cells beyond microglia, including monocytes and tissue-resident macrophages. biorxiv.org Therefore, attributing all observed effects solely to microglial depletion can be an oversimplification. Future research will need to employ more sophisticated techniques, such as cell-type-specific conditional knockout models, to dissect the specific contributions of different myeloid cell populations.
Another challenge is the potential for functional compensation by other cell types in the absence of microglia. The central nervous system is a highly dynamic environment, and it is plausible that other glial cells, such as astrocytes, may alter their function to compensate for the loss of microglia. Understanding these compensatory mechanisms is crucial for a complete picture of the consequences of CSF1R inhibition.
Despite these challenges, the field of CSF1R research is ripe with opportunities. Future studies should focus on:
Developing more specific CSF1R inhibitors with improved brain penetrance and fewer peripheral effects.
Investigating the long-term consequences of sustained CSF1R inhibition.
Exploring the therapeutic potential of modulating microglial function rather than complete depletion.
Utilizing advanced imaging and single-cell analysis techniques to study the dynamic interactions between microglia and other cell types in real-time.
By addressing these challenges and capitalizing on these opportunities, the scientific community can continue to unlock the full therapeutic potential of targeting the CSF1R pathway for the treatment of a wide range of debilitating diseases.
Q & A
Q. What is the mechanism of action of PLX5622 fumarate in depleting microglia in experimental models?
this compound acts as a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which is critical for microglial survival and proliferation. By blocking CSF1R signaling, it induces rapid depletion of microglia in preclinical models. For example, in spinal cord injury (SCI) studies, PLX5622 administration reduced microglial gene signatures and inflammatory responses, as confirmed by RNA sequencing and Gene Set Variation Analysis (GSVA) . Its formulation in AIN-76A diet (1200 ppm) ensures consistent delivery for microglia clearance studies .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Adhere to Safety Data Sheet (SDS) guidelines:
- Use personal protective equipment (PPE), including gloves, lab coats, and eye protection.
- Avoid inhalation/ingestion and work in well-ventilated areas.
- Store in sealed containers away from light and moisture.
- Wash hands thoroughly after handling .
Q. How is this compound typically administered in rodent studies?
PLX5622 is commonly administered via AIN-76A diet formulations (e.g., 1200 mg/kg diet) for sustained microglia depletion. This method ensures uniform dosing and minimizes stress from oral gavage. Studies in experimental autoimmune encephalomyelitis (EAE) models used 250 g diet containing 300 mg PLX5622, with treatment durations ranging from 7–28 days depending on the research objective .
Advanced Research Questions
Q. How can researchers optimize this compound dosing schedules to balance microglial depletion efficacy and off-target effects?
Key considerations include:
- Model-specific requirements : In stroke studies, prolonged depletion worsened early outcomes but reduced late inflammation, suggesting temporal sensitivity .
- Dose titration : Lower doses (e.g., 300 ppm) may retain partial microglial function for studies requiring residual activity.
- Monitoring : Validate depletion efficiency via flow cytometry (e.g., IBA1+/TMEM119+ cell counts) and transcriptomic profiling .
Q. What experimental design strategies address contradictions in this compound’s pro- vs. anti-inflammatory outcomes?
Contradictory results (e.g., increased infarct size in stroke vs. reduced inflammation in SCI) may arise from:
- Timing of administration : Pre-conditioning vs. post-injury dosing.
- Model-specific pathophysiology : Microglial roles differ in acute trauma (SCI) versus neurodegenerative contexts (chemo brain).
- Endpoint selection : Short-term metrics (e.g., infarct size) vs. long-term functional recovery. Rigorous controls, such as sham-treated cohorts and longitudinal RNA-seq, are critical .
Q. How can bulk RNA sequencing data be leveraged to dissect this compound’s impact on non-microglial CNS cells?
Principal Component Analysis (PCA) of RNA-seq data from PLX5622-treated SCI models revealed distinct clustering of neuronal and astrocyte responses independent of microglial depletion. Researchers should:
- Perform cell-type deconvolution to isolate non-microglial transcriptomes.
- Validate findings with immunohistochemistry (e.g., GFAP for astrocytes, NeuN for neurons).
- Cross-reference with databases like Allen Brain Atlas to contextualize pathway alterations .
Q. What methodological steps ensure reproducibility in this compound studies?
- Standardized diets : Use commercially prepared AIN-76A formulations (e.g., MedChemExpress HY-114153C) to avoid batch variability .
- Statistical rigor : Report exact P-values, effect sizes, and confidence intervals. Use two-way ANOVA with Bonferroni correction for longitudinal data .
- Data transparency : Deposit raw sequencing data in public repositories (e.g., GEO) and include detailed supplemental tables for gene signatures .
Q. Can this compound be combined with other therapies to enhance neuroprotection?
In chemo brain models, PLX5622 reversed methotrexate-induced microglial activation and oligodendrocyte dysfunction when administered concurrently. For combinatorial approaches:
- Assess temporal synergy: Pre-treatment vs. co-administration.
- Monitor off-target interactions (e.g., CSF1R inhibition with chemotherapeutic agents).
- Use transcriptomic profiling to identify additive/synergistic pathways .
Methodological Best Practices
Q. How should researchers report pharmacological data for this compound in manuscripts?
Follow Pharmaceutical Research guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
